molecular formula C17H19N5OS B6488999 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1014090-10-8

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6488999
CAS No.: 1014090-10-8
M. Wt: 341.4 g/mol
InChI Key: BAMCDPXJFATDEA-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Benzothiazole is a heterocyclic compound, which consists of the fusion of benzene and thiazole .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of enzymes, the analysis of biochemical and physiological effects, and the development of new drugs. It has also been used as a fluorescent dye in biochemistry and cell biology. In addition, this compound has been used in studies of enzyme inhibition, as well as in studies of the structure and function of proteins.

Mechanism of Action

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole has been studied extensively for its potential applications in various scientific research fields. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes by binding to their active sites. This inhibition of enzymes can lead to changes in the activity of enzymes, which can affect the biochemical and physiological processes in cells.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential applications in various scientific research fields. Studies have shown that this compound can affect the activity of enzymes, leading to changes in the biochemical and physiological processes in cells. In addition, this compound has been shown to affect the expression of certain genes, which can lead to changes in the production of proteins and other molecules in cells.

Advantages and Limitations for Lab Experiments

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research experiments. It is a highly versatile compound with a wide range of applications, ranging from its use as a catalyst in organic synthesis to its use as an inhibitor in enzyme studies. One of the advantages of using this compound in laboratory experiments is its low toxicity, which makes it safe to use in experiments. However, it is important to note that this compound is not suitable for all experiments and its use should be carefully considered.

Future Directions

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, and there are a number of potential future directions for research using this compound. These include further studies into the mechanism of action of this compound, the development of new drugs based on this compound, and the use of this compound as a fluorescent dye in biochemistry and cell biology. In addition, further studies into the biochemical and physiological effects of this compound could lead to new applications for this compound.

Synthesis Methods

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole can be synthesized using a variety of methods, including chemical and enzymatic synthesis. Chemical synthesis involves the use of reagents such as ethyl chloroformate, dimethyl acetamide, and sodium hydroxide to form the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and form the desired product. The enzymatic synthesis of this compound involves the use of enzymes such as lipases, proteases, and esterases to catalyze the reaction.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with pyrazole derivatives would depend on the specific compound . For example, 3,5-Dimethylpyrazole has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, H361, H373 .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-11-14(19-20(12)2)16(23)21-7-9-22(10-8-21)17-18-13-5-3-4-6-15(13)24-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMCDPXJFATDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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